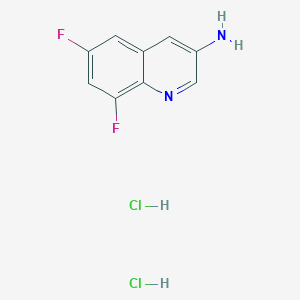
6,8-Difluoroquinolin-3-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoroquinolin-3-amine;dihydrochloride is a fluorinated quinoline derivativeThe presence of fluorine atoms in the quinoline ring enhances its biological activity and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms in the quinoline ring with fluorine atoms. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of 6,8-Difluoroquinolin-3-amine;dihydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
6,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
科学的研究の応用
6,8-Difluoroquinolin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 6,8-Difluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 6,7-Difluoroquinolin-3-amine
- 5,6-Difluoroquinolin-3-amine
- 7,8-Difluoroquinolin-3-amine
Uniqueness
6,8-Difluoroquinolin-3-amine;dihydrochloride is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This positioning significantly influences its chemical reactivity and biological activity compared to other fluorinated quinoline derivatives .
特性
分子式 |
C9H8Cl2F2N2 |
|---|---|
分子量 |
253.07 g/mol |
IUPAC名 |
6,8-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;;/h1-4H,12H2;2*1H |
InChIキー |
INSPDZSFHCXGIL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



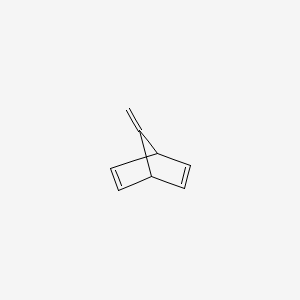
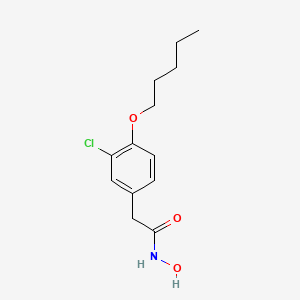

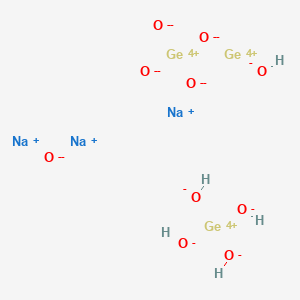
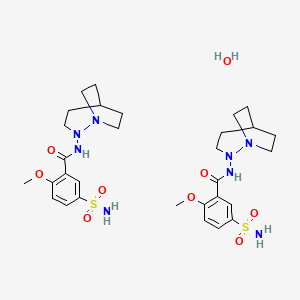
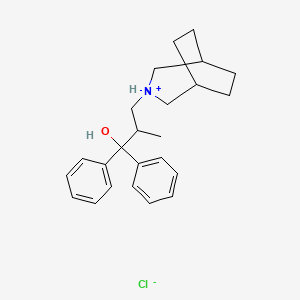

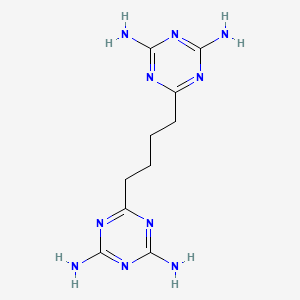
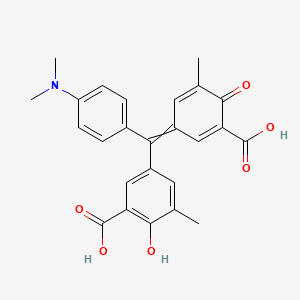



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
